Lipophilicity Advantage Over 4-Methylumbelliferone
The target compound exhibits a computed XLogP3 of 3.4, compared with 1.9 for the widely used fluorescent standard 4-methylumbelliferone (4-MU) and approximately 1.6 for the unsubstituted parent umbelliferone [1]. The 1.8-fold increase in logP relative to 4-MU reflects the lipophilic contribution of the n-butyl chain, which enhances partitioning into lipid bilayers and hydrophobic enzyme pockets [1]. This lipophilicity differential is consistent with the QSAR model of Harada et al., where 4‑alkyl chain elongation in 7‑hydroxycoumarins strongly correlated with improved 17β-HSD3 inhibitory potency (r² = 0.8291) [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 4-Methylumbelliferone: XLogP3 = 1.9; Umbelliferone: XLogP3 ≈ 1.6 |
| Quantified Difference | ΔXLogP3 = +1.5 vs. 4-MU; +1.8 vs. umbelliferone |
| Conditions | PubChem computed XLogP3 values (latest release) |
Why This Matters
Higher lipophilicity directly translates to increased membrane permeability and hydrophobic target engagement, meaning the compound should be prioritized over 4-MU for cellular assays requiring intracellular target access or for programs optimizing logP-dependent ADME profiles.
- [1] PubChem. 4-butyl-7-hydroxy-2H-chromen-2-one (CID 5661014). XLogP3 = 3.4. https://pubchem.ncbi.nlm.nih.gov/compound/5661014 (accessed 2026-04-25). View Source
- [2] QSAR Analysis of 3- and 4-substituted 7-hydroxycoumarins as Novel 17β-HSD3 Inhibitors. Reports 2D-QSAR model (r² = 0.8291) linking 4‑alkyl chain length to inhibitory potency. https://www.virascience.com/archive/qsar-analysis-of-3-and-4-substituted-7-hydroxycoumarins-as-novel-17-hsd3-inhibitors/ (accessed 2026-04-25). View Source
